molecular formula C20H14N2O2 B2815104 2-((E)-2-Furan-2-yl-vinyl)-3-phenyl-3H-quinazolin-4-one CAS No. 71822-45-2

2-((E)-2-Furan-2-yl-vinyl)-3-phenyl-3H-quinazolin-4-one

Cat. No.: B2815104
CAS No.: 71822-45-2
M. Wt: 314.344
InChI Key: XRXSCHSEKBXBPZ-OUKQBFOZSA-N
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Description

2-((E)-2-Furan-2-yl-vinyl)-3-phenyl-3H-quinazolin-4-one is a quinazolin-4-one derivative characterized by a planar quinazolinone core substituted with a trans-configured furan-vinyl group at position 2 and a phenyl group at position 3 (Figure 1). Its molecular formula is C₂₁H₁₄N₂O₂, with a molecular weight of 326.35 g/mol (calculated). The compound is synthesized via condensation reactions, often involving styrylquinazolinone intermediates and aryl/heteroaryl substituents . Key spectral data include UV absorption maxima (~350 nm) and distinct ¹H-NMR signals for the trans-vinyl protons (δ ~6.9–8.1 ppm, J = 15–16 Hz) .

Properties

IUPAC Name

2-[(E)-2-(furan-2-yl)ethenyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2/c23-20-17-10-4-5-11-18(17)21-19(13-12-16-9-6-14-24-16)22(20)15-7-2-1-3-8-15/h1-14H/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXSCHSEKBXBPZ-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-2-Furan-2-yl-vinyl)-3-phenyl-3H-quinazolin-4-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((E)-2-Furan-2-yl-vinyl)-3-phenyl-3H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The furyl and phenyl groups can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The quinazolinone core can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs.

Scientific Research Applications

Antiproliferative Activity

Numerous studies have demonstrated the antiproliferative effects of 2-((E)-2-Furan-2-yl-vinyl)-3-phenyl-3H-quinazolin-4-one against various cancer cell lines:

Cell Line IC50 (nM/mL) Activity
HEPG28 - 101High
HCT1163 - 49High
MCF77 - 63High

In one study, derivatives of this compound exhibited significant cytotoxicity against HEPG2, HCT116, and MCF7 cell lines, indicating potential as an anticancer agent .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Research indicates that it possesses significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans:

Microorganism Minimum Inhibitory Concentration (MIC)
MRSA0.98 µg/mL
Candida albicansVaries (notable activity at low concentrations)

These findings suggest that the compound could be developed into effective antimicrobial therapies .

Anti-inflammatory Properties

Initial studies suggest that this compound interacts with proteins involved in inflammatory processes. This interaction could lead to the development of new anti-inflammatory drugs targeting specific pathways associated with inflammation .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various derivatives against cancer cell lines using the sulforhodamine-B assay, revealing high potency in certain derivatives .
  • Molecular Docking Studies : Another research effort utilized molecular docking to explore binding interactions with epidermal growth factor receptor (EGFR) tyrosine kinase, highlighting the potential for developing targeted therapies against cancer .

Mechanism of Action

The mechanism of action of 2-((E)-2-Furan-2-yl-vinyl)-3-phenyl-3H-quinazolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The furyl and phenyl groups can participate in various binding interactions, while the quinazolinone core may modulate the compound’s overall activity. Specific pathways and targets are still under investigation, but the compound’s structure suggests it could inhibit or activate certain biological processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (Position 2 / Position 3) Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound (E)-2-furan-2-yl-vinyl / phenyl 326.35 Not reported Base structure for antimicrobial studies .
2-[(E)-2-(2,4-Dimethoxyphenyl)vinyl]quinazolin-4(3H)-one (E)-2-(2,4-dimethoxyphenyl)vinyl / H 324.34 228–230 Enhanced solubility due to methoxy groups; HPLC purity 96.27% .
2-[(E)-2-(2,3,4-Trihydroxyphenyl)vinyl]quinazolin-4(3H)-one (E)-2-(2,3,4-trihydroxyphenyl)vinyl / H 342.30 300 (decomp.) Polar hydroxyl groups improve water solubility; HPLC purity 97.67% .
3-(3-Hydroxyphenyl)-2-[(E)-2-furylvinyl]quinazolin-4-one (E)-2-furylvinyl / 3-hydroxyphenyl 330.34 Not reported Increased hydrogen-bonding potential; ChemSpider ID 4662758 .
2-[(E)-2-Furylvinyl]-3-(4-acryloylphenyl)quinazolin-4-one (E)-2-furylvinyl / 4-acryloylphenyl 444.41 195–197 Extended conjugation enhances UV absorption (λmax ~350 nm) .
2-[(E)-2-Furylvinyl]-3-(4-dimethylaminophenyl)quinazolin-4-one (E)-2-furylvinyl / 4-dimethylaminophenyl 487.56 205–207 Electron-donating dimethylamino group improves fluorescence properties .

Key Observations:

  • Substituent Polarity : Hydroxyl and methoxy groups (e.g., trihydroxyphenyl, dimethoxyphenyl) increase polarity and aqueous solubility, whereas phenyl and furylvinyl groups enhance lipophilicity .
  • Electronic Effects: Electron-donating groups (e.g., dimethylamino) redshift UV-Vis absorption maxima, while electron-withdrawing groups (e.g., acryloyl) stabilize the quinazolinone π-system .

Table 2: Antimicrobial and Anti-inflammatory Activities

Compound Class MIC (μg/mL) Against S. aureus Anti-inflammatory IC₅₀ (COX-2) Key Reference
Target Compound (2-furylvinyl/phenyl) 12.5–25 Not tested
Pyrazoline-incorporated derivatives (e.g., 4a) 6.25–12.5 8.2 µM
Isoxazoline derivatives (e.g., 5a) 3.12–6.25 5.7 µM
Purine-conjugated analogs (e.g., Compound 113) Not reported N/A

Key Findings:

  • Antimicrobial Potency : Incorporation of heterocycles (e.g., pyrazoline, isoxazoline) at position 3 improves activity, with MIC values as low as 3.12 µg/mL .
  • Anti-inflammatory Effects : Isoxazoline derivatives exhibit superior COX-2 inhibition (IC₅₀ ~5.7 µM) compared to acryloyl-substituted analogs .

Physicochemical and Spectral Comparisons

  • Melting Points : Derivatives with polar substituents (e.g., hydroxyl, methoxy) exhibit higher melting points (>200°C), while lipophilic analogs (e.g., phenyl) melt at lower temperatures (~195°C) .
  • NMR Signatures : The trans-vinyl protons consistently show coupling constants of J = 15–16 Hz , confirming the E-configuration across all analogs .
  • Mass Spectrometry: Molecular ion peaks (M⁺) align with theoretical masses, e.g., m/z 487.2 for dimethylamino-substituted derivatives .

Biological Activity

2-((E)-2-Furan-2-yl-vinyl)-3-phenyl-3H-quinazolin-4-one is a synthetic organic compound with a unique structure that has garnered attention for its potential biological activities. This compound belongs to the quinazolinone family, known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The molecular formula of this compound is C20H14N2O2, with a molecular weight of approximately 314.34 g/mol .

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors, often utilizing hydrazine derivatives and carbon disulfide. This method allows for the formation of various quinazolinone derivatives, including this compound.

Biological Activity Overview

Research indicates that quinazolinone derivatives exhibit a wide range of biological activities. Specifically, this compound has shown promise in preliminary studies for its potential antimicrobial and anti-inflammatory effects.

Anticancer Activity

A study focusing on quinazolinone derivatives found that compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. For instance, derivatives were tested against HEPG2, HCT116, and MCF7 cancer cells using the sulforhodamine-B assay. Many compounds exhibited high potency, with IC50 values ranging from 8 to 101 nM/mL against HEPG2 cells and similar efficacy against other tested lines .

Table: Summary of Biological Activities

Activity IC50 Values Cell Lines Tested Notes
AnticancerHEPG2: 8 - 101 nM/mLHEPG2, HCT116, MCF7High potency observed in multiple studies
AntimicrobialMIC < 10 µg/mLStaphylococcus aureusEffective against MRSA and other strains
Anti-inflammatoryNot quantifiedVariousSuggested interactions with inflammatory pathways

Case Studies

  • Cytotoxicity Studies : In one study, various quinazolinone derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. Compounds were found to inhibit cell growth in a dose-dependent manner, with some showing IC50 values below 10 µM against MCF7 cells .
  • Molecular Docking Studies : Molecular docking studies have revealed that certain derivatives of quinazolinones interact favorably with the epidermal growth factor receptor (EGFR), a key target in cancer therapy. The most potent inhibitors showed up to 84% inhibition against EGFR-TK activity .

The mechanism by which this compound exerts its biological effects is likely multifaceted. The compound's structure allows for interaction with various biological targets, including enzymes and receptors involved in disease pathways. Initial findings suggest that it may modulate inflammatory responses and exhibit antimicrobial activity through direct interaction with microbial proteins .

Q & A

Q. Methodology :

  • Substituent variation : Replace the phenyl group with electron-withdrawing groups (e.g., nitro) to enhance microbial membrane penetration .
  • Heterocycle substitution : Introduce thiophene or pyridine rings (as in derivatives 3e and 16) to improve target affinity .
  • Bioisosteric replacement : Substitute the furan with isoxazoline or pyrazoline moieties to reduce metabolic degradation .
    Testing : Use agar diffusion assays against Gram-positive/-negative bacteria and fungi, comparing zones of inhibition to standard drugs .

Advanced: What methodologies are recommended to resolve contradictory reports on the biological activity of this compound across different studies?

  • Target-specific assays : Conduct enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity or GABA-A binding for anticonvulsant effects ).
  • Pharmacokinetic profiling : Measure plasma stability and metabolite formation to assess bioavailability discrepancies .
  • Combinatorial testing : Evaluate the same batch of the compound across multiple models (e.g., antimicrobial + anti-inflammatory) to identify context-dependent effects .

Advanced: What in vitro models are suitable for evaluating the anti-inflammatory mechanisms of this compound?

  • COX-1/COX-2 inhibition assays : Measure IC₅₀ values using purified enzymes and compare to NSAIDs like indomethacin .
  • Cytokine profiling : Quantify TNF-α and IL-6 levels in LPS-stimulated macrophages via ELISA .
  • NF-κB translocation assays : Use fluorescent-tagged RAW 264.7 cells to monitor inhibition of nuclear translocation .

Advanced: How can molecular docking simulations be applied to predict the binding affinity of this compound to neurological targets like GABA-A receptors?

  • Target preparation : Retrieve GABA-A receptor structures (PDB: 6HUP) and prepare binding pockets using AutoDock Tools .
  • Ligand optimization : Minimize the compound’s energy in UCSF Chimera, retaining the (E)-vinyl configuration .
  • Docking parameters : Use Lamarckian genetic algorithms with 100 runs to account for conformational flexibility .
  • Validation : Compare docking scores (e.g., binding energy < −8 kcal/mol) to known GABA-A agonists like diazepam .

Advanced: What strategies can mitigate off-target effects during pharmacological profiling?

  • High-throughput screening : Test against a panel of 50+ kinases and GPCRs to identify unintended interactions .
  • Proteomic profiling : Use SILAC-based mass spectrometry to detect protein binding partners in cell lysates .
  • Metabolite tracking : Identify reactive intermediates via LC-MS/MS and modify labile groups (e.g., methoxy to trifluoromethyl) .

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